molecular formula C17H20N2O4S B2462280 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide CAS No. 300375-27-3

4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide

Cat. No.: B2462280
CAS No.: 300375-27-3
M. Wt: 348.42
InChI Key: IVUNHUYTLCBANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is an organic compound with the molecular formula C17H20N2O4S . It is a sulfonamide derivative, characterized by the presence of a methoxy group, a morpholine ring, and a benzenesulfonamide moiety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets .

Biological Activity

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_2O3_3S
  • CAS Number : 300375-27-3

This compound contains a benzenesulfonamide moiety, which is often associated with various pharmacological activities.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets. Compounds with similar structures have been shown to affect several biochemical pathways, including:

  • Antioxidant Activity : Potentially scavenging free radicals.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Exhibiting activity against various pathogens.
  • Antitumor Activity : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that related benzenesulfonamides can inhibit cellular proliferation and induce apoptosis in cancer cell lines.

CompoundIC50 (μM)Target
4-Methoxy-N-(1-naphthyl)benzenesulfonamide1.35STAT3
4-Methoxy-N-(1-naphthyl)benzenesulfonamide0.83Tubulin

These findings suggest that the compound may function as a dual-target inhibitor, disrupting both STAT3 signaling and tubulin polymerization, which are critical for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been shown to exhibit activity against a range of bacterial strains, indicating its potential as an antibacterial agent .

Case Studies

  • Study on Anticancer Effects
    • A recent study evaluated the effects of a structurally related compound on human cancer cell lines. The results indicated significant inhibition of cell growth at low micromolar concentrations, demonstrating its potential as an anticancer therapeutic .
  • Antimicrobial Efficacy
    • Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth, suggesting its utility in treating infections caused by resistant strains .

Properties

IUPAC Name

4-methoxy-N-(4-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-16-6-8-17(9-7-16)24(20,21)18-14-2-4-15(5-3-14)19-10-12-23-13-11-19/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUNHUYTLCBANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.